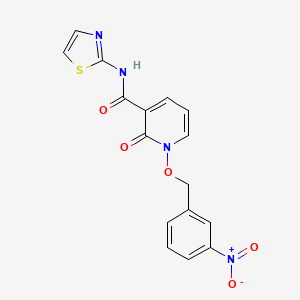
1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H12N4O5S and its molecular weight is 372.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((3-nitrobenzyl)oxy)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a dihydropyridine ring, a thiazole moiety, and a nitrobenzyl group. The synthesis typically involves multi-step reactions, including the formation of the nitrobenzyl intermediate and subsequent cyclization to form the dihydropyridine structure.
Synthesis Steps:
- Nitration of Benzyl Alcohol: Using concentrated nitric acid and sulfuric acid to form 3-nitrobenzyl alcohol.
- Formation of Dihydropyridine Ring: Employing Hantzsch pyridine synthesis involving aldehyde, β-keto ester, and ammonia.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer properties and enzyme inhibition.
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: A549 (lung cancer), PC3 (prostate cancer), HT29 (colon cancer).
- Cytotoxicity Results: Compounds similar to this compound demonstrated IC50 values ranging from 5.41 µM to 22.19 µM against these cell lines, indicating potent anticancer activity compared to standard drugs like Imatinib .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Phospholipase D Inhibition: Compounds with similar structures have shown to inhibit phospholipase D (PLD), which is involved in cancer cell signaling pathways. Isoform-selective inhibitors have been developed that can lead to increased apoptosis in cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Calcium Channels: The dihydropyridine structure suggests potential interactions with L-type and T-type calcium channels, which are crucial in various cellular processes including muscle contraction and neurotransmitter release.
- Redox Reactions: The nitrobenzyl group may participate in redox reactions that can modulate cellular signaling pathways.
Case Studies
Several studies have highlighted the efficacy of compounds with similar structures:
| Study | Compound | Cell Line Tested | IC50 Value |
|---|---|---|---|
| Mohammadi-Farani et al., 2014 | Tyrosine kinase inhibitors | PC3 | 22.19 µM |
| Mohammadi-Farani et al., 2014 | Tyrosine kinase inhibitors | SKNMC | 5.41 µM |
| Recent Study | Dihydropyridine derivative | A549 | Not specified |
These studies collectively underscore the potential of this class of compounds in cancer therapy.
属性
IUPAC Name |
1-[(3-nitrophenyl)methoxy]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S/c21-14(18-16-17-6-8-26-16)13-5-2-7-19(15(13)22)25-10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGSPFNFUWRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














